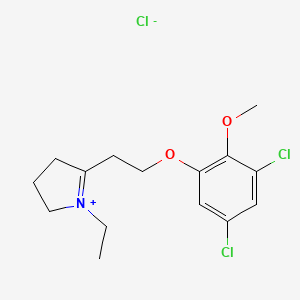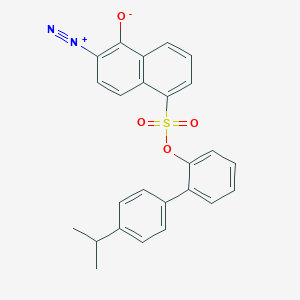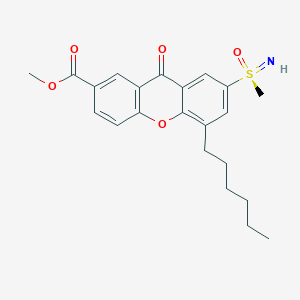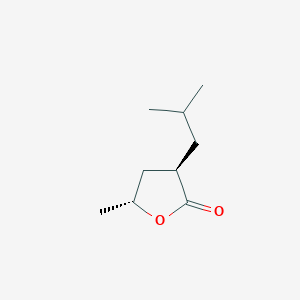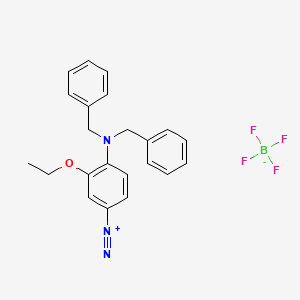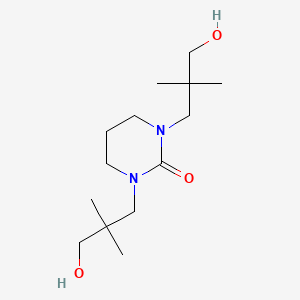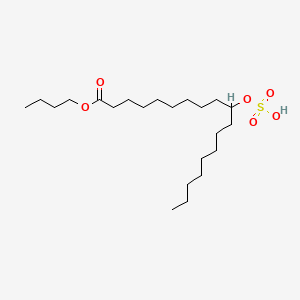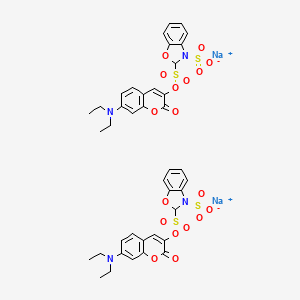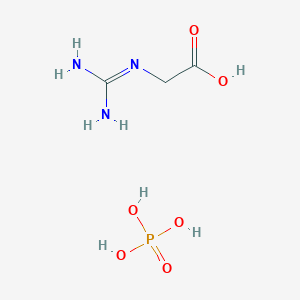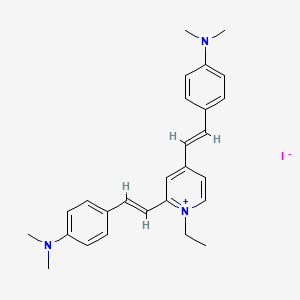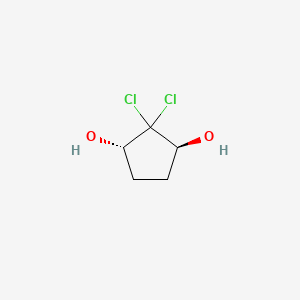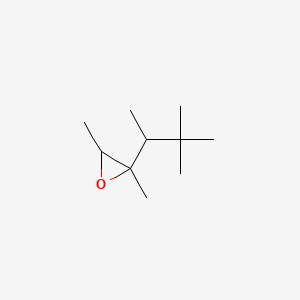
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane is an organic compound with the molecular formula C10H20O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two methyl groups and a 1,2,2-trimethylpropyl group attached to the oxirane ring, making it a highly substituted and sterically hindered molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-dimethyl-2-(1,2,2-trimethylpropyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as titanium silicalite-1 (TS-1) may also be employed to improve the efficiency of the epoxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) can attack the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Diols and ketones.
Reduction: Alcohols.
Substitution: Substituted oxiranes and alcohols.
Applications De Recherche Scientifique
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyloxirane: A simpler oxirane with only two methyl groups attached to the ring.
2,3-Epoxybutane: Another oxirane with a different substitution pattern.
cis-2-Butene oxide: A stereoisomer of 2,3-dimethyloxirane with a cis configuration.
Uniqueness
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane is unique due to its highly substituted structure, which imparts significant steric hindrance. This steric effect influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .
Propriétés
Numéro CAS |
81786-70-1 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-(3,3-dimethylbutan-2-yl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-7(9(3,4)5)10(6)8(2)11-10/h7-8H,1-6H3 |
Clé InChI |
UUWFHLAPSVVOMV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)(C)C(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

